molecular formula C10H8F2O3 B1323762 Ethyl 2,4-difluorobenzoylformate CAS No. 157372-95-7

Ethyl 2,4-difluorobenzoylformate

Cat. No. B1323762
M. Wt: 214.16 g/mol
InChI Key: LIXARZQLEXRGQM-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluorobenzoylformate is a chemical compound with the linear formula C10H8F2O3 . It has a molecular weight of 214.17 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for Ethyl 2,4-difluorobenzoylformate is 1S/C10H8F2O3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 . This indicates that the compound consists of a benzene ring substituted with two fluorine atoms and a carbonyl group, which is further connected to an ethyl ester group.


Physical And Chemical Properties Analysis

Ethyl 2,4-difluorobenzoylformate is a white to yellow solid . It has a molecular weight of 214.17 and a linear formula of C10H8F2O3 .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound to Ethyl 2,4-difluorobenzoylformate, serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. These compounds have diverse applications, notably in pharmaceuticals and materials science (Honey, Pasceri, Lewis, & Moody, 2012). Additionally, Ethyl 2,4-difluorobenzoylformate's role in the preparation of various acids, such as 3,5-Difluorophenylacetic acid, demonstrates its importance in organic synthesis and pharmaceuticals (Yuan-bin, 2007).

Applications in Material Science

Ethyl 2,4-difluorobenzoylformate derivatives are used in material science, particularly in synthesizing compounds with notable spectroscopic properties. For instance, ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate exhibits unique fluorescent properties in various solvents, highlighting its potential in developing new materials with specific optical characteristics (Józefowicz, Aleksiejew, Heldt, Bajorek, Pa̧czkowski, & Heldt, 2007).

Analytical Chemistry Applications

In analytical chemistry, derivatives of Ethyl 2,4-difluorobenzoylformate, like Ethyl 4-hydroxybenzoate, are crucial in developing methodologies for detecting and quantifying parabens in environmental samples. This highlights the compound's significance in environmental monitoring and analysis (Ramos-Payán, Maspoch, & Llobera, 2017).

Catalysis and Chemical Reactions

Ethyl 2,4-difluorobenzoylformate's analogs are key in catalysis, such as in hydroformylation reactions. These reactions are fundamental in industrial chemistry, showcasing the compound's broader impact on chemical manufacturing and processing (Sparta, Børve, & Jensen, 2007).

Pharmaceutical Development

Ethyl 2,4-difluorobenzoylformate derivatives are utilized in the synthesis of pharmaceutical intermediates, demonstrating their crucial role in drug development and production. This application underscores the compound's relevance in medicinal chemistry and pharmaceutical manufacturing (Guo, Yu, & Su, 2020).

properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXARZQLEXRGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641287
Record name Ethyl (2,4-difluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-difluorobenzoylformate

CAS RN

157372-95-7
Record name Ethyl (2,4-difluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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